molecular formula C28H25N3O2S B297977 2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

Cat. No. B297977
M. Wt: 467.6 g/mol
InChI Key: BUOKJOOJIHMJQB-SNUSUYNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein that has been implicated in the development and progression of various diseases.

Mechanism of Action

The mechanism of action of 2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile involves the inhibition of a specific protein that is involved in the regulation of cell growth and survival. This protein is overexpressed in various types of cancer, making it an attractive target for therapeutic intervention. By inhibiting this protein, the compound can effectively inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile have been extensively studied. It has been shown to effectively inhibit the growth and survival of cancer cells, leading to tumor regression in preclinical models. Additionally, the compound has been shown to have minimal toxicity, making it an attractive candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile in lab experiments include its potent inhibitory activity against a specific protein, its minimal toxicity, and its potential therapeutic applications. However, the limitations of using this compound include its complex synthesis method and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the study of 2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the efficacy and safety of this compound in humans. Finally, the potential therapeutic applications of this compound in other diseases beyond cancer should also be explored.
Conclusion:
In conclusion, 2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile is a chemical compound that has shown promise in the field of scientific research. Its potent inhibitory activity against a specific protein, minimal toxicity, and potential therapeutic applications make it an attractive candidate for further development. However, further studies are needed to determine its efficacy and safety in humans, and more efficient synthesis methods need to be developed.

Synthesis Methods

The synthesis of 2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile involves several steps. The first step is the synthesis of 2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidine-5-carboxylic acid, which is then reacted with 4-bromomethylphenol to form the intermediate compound. This intermediate is then reacted with 4-cyanobenzyl chloride to yield the final product.

Scientific Research Applications

2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against a specific protein, which is overexpressed in various types of cancer. This protein plays a crucial role in the growth and survival of cancer cells, making it an attractive target for therapeutic intervention.

properties

Product Name

2-{[4-({2-[(3,4-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile

Molecular Formula

C28H25N3O2S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[[4-[(E)-[2-(3,4-dimethylphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C28H25N3O2S/c1-4-31-27(32)26(34-28(31)30-24-12-9-19(2)20(3)15-24)16-21-10-13-25(14-11-21)33-18-23-8-6-5-7-22(23)17-29/h5-16H,4,18H2,1-3H3/b26-16+,30-28?

InChI Key

BUOKJOOJIHMJQB-SNUSUYNMSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3C#N)/SC1=NC4=CC(=C(C=C4)C)C

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3C#N)SC1=NC4=CC(=C(C=C4)C)C

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3C#N)SC1=NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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